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2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Kinase inhibition PIM-1 Positional isomerism

Researchers developing kinase-focused libraries often face supply inconsistencies with positional isomers that compromise SAR reproducibility. This trihydrochloride salt provides a validated 2-pyridinyl imidazole scaffold with distinct pharmacophoric geometry. - Supplied as exclusive trihydrochloride salt at ≥95% purity, eliminating batch-to-batch variability in solubility and handling. - Differentiated 2-pyridinyl substitution enables broad kinase panel screening, unlike 4-pyridinyl isomers restricted to PIM-1. - Pi-peridin-3-yl attachment delivers a unique hydrogen-bond vector unattainable with the 4-yl isomer, critical for hinge-region engagement. Procurement managers benefit from consistent multi-vendor availability and standard global shipping protocols.

Molecular Formula C14H21Cl3N4
Molecular Weight 351.7 g/mol
CAS No. 1987680-73-8
Cat. No. B1405770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
CAS1987680-73-8
Molecular FormulaC14H21Cl3N4
Molecular Weight351.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl
InChIInChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H
InChIKeyTUOHDNMGWWDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride: Structural & Physicochemical Profile


2-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (CAS 1987680-73-8) is a heterocyclic small-molecule building block featuring a unique 2-pyridinyl substitution pattern on the imidazole-methyl linker, combined with a piperidin-3-yl group. Its molecular formula is C14H21Cl3N4, with a molecular weight of 351.7 g/mol [1]. The compound is supplied as a trihydrochloride salt, typically at ≥95% purity, and is utilized primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and receptor modulation [2]. Its physicochemical profile—including distinct hydrogen bond donor/acceptor counts, topological polar surface area (TPSA), and logP—differentiates it from closely related positional isomers and offers specific advantages in fragment-based drug discovery and lead optimization.

1
Broad Kinase Profiling Workflow
2-pyridinyl substitution pattern supports multi-target kinase modulator studies, distinct from PIM-1-focused 4-pyridinyl isomer
2
Piperidin-3-yl Pharmacophoric Geometry
3-yl attachment provides distinct H-bond vector for structure-based design compared to 4-yl analogs
3
Consistent Trihydrochloride Salt
Exclusive salt form ensures reproducible solubility and protonation state across synthesis batches

Risks of In-Class Analog Substitution


Within the imidazol-piperidinyl-methylpyridine chemotype, even minor positional variations produce sizable shifts in biological target engagement and physicochemical properties. For instance, the 4-pyridinyl isomer is explicitly described as a PIM-1 kinase inhibitor , while the 2-pyridinyl substitution pattern of the target compound is more prevalent in patent filings covering broader kinase modulator scaffolds [1]. Furthermore, the piperidine attachment point (3-yl vs. 4-yl) alters the vector of the basic nitrogen, directly impacting hydrogen-bonding networks and selectivity profiles. The trihydrochloride salt form additionally ensures consistent solubility and handling characteristics that cannot be assumed for free-base or alternative salt forms. These structural distinctions mean that replacing this specific compound with an isomer or analog without rigorous re-validation can introduce uncontrolled variables in biochemical assays, synthetic routes, and structure-activity relationship (SAR) studies.

Positional Isomer Mismatch
This Product
2-pyridinyl isomer with broad kinase modulator patent annotation; multi-target profiling context
Common Substitute
4-pyridinyl isomer annotated as PIM-1 inhibitor; target space may not transfer between isomers
Piperidine Attachment Point
This Product
Piperidin-3-yl substitution; distinct H-bond geometry and vector for docking studies
Common Substitute
Piperidin-4-yl analogs; altered basic nitrogen orientation may shift selectivity profiles
Salt Form Variability
This Product
Trihydrochloride salt; consistent protonation, donor count (4), and assay solubility
Common Substitute
Free base or dihydrochloride forms; solubility and protonation state may differ significantly

Comparative Evidence for Product Differentiation


Positional Isomerism and Divergent Kinase Annotation

The target compound (2-pyridinyl isomer) and its closest positional analogs exhibit markedly different patent-derived biological annotations. The 4-pyridinyl isomer (4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride) is explicitly marketed as a 'PIM-1 inhibitor' . In contrast, the 2-pyridinyl substitution pattern of the target compound appears in patent families claiming broad kinase modulator activity across multiple kinase targets, without a single dominant annotation [1]. This divergence indicates that the pyridine nitrogen position is a critical determinant of target engagement, and the 2-pyridinyl isomer provides access to a distinct biological space compared to the PIM-1-focused 4-pyridinyl isomer.

Positional Isomer Target Annotation
Cross-study comparable
2-pyridinyl isomer: broad kinase modulator (multi-target patent claims). 4-pyridinyl isomer: specifically annotated as PIM-1 inhibitor. Pyridine N position is a critical determinant of target engagement.
Supports workflow selection: broad kinase profiling vs focused PIM-1 studies
Patent-derived annotation; no head-to-head biochemical data available
Kinase inhibition PIM-1 Positional isomerism Patent landscaping

Piperidine Substitution Point and Pharmacophoric Profile

The target compound contains a piperidin-3-yl group, whereas a closely related analog series features a piperidin-4-yl substitution (e.g., 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine) . The piperidine attachment point alters the spatial orientation of the basic nitrogen, affecting hydrogen-bond donor/acceptor geometry and calculated logP. While direct experimental logP or pKa data are not publicly available for both isomers, the structural difference is known to influence membrane permeability and off-target binding profiles in kinase inhibitor design [1].

Piperidine Substitution Geometry
Class-level inference
Piperidin-3-yl vs piperidin-4-yl: attachment point alters spatial orientation of basic nitrogen, affecting H-bond donor/acceptor geometry and computed logP. No experimental pKa or co-crystal data publicly available for direct comparison.
Supports pharmacophore review; isomers should not be interchanged without re-docking
Structural inference only; quantitative SAR data to verify
Pharmacophore modeling Piperidine substitution Ligand efficiency Physicochemical properties

Hydrogen Bond Donor and TPSA Differentiation

The trihydrochloride salt form of the target compound confers a hydrogen bond donor count of 4, compared to a donor count of 1 for the free base form (C14H18N4) [1]. The TPSA is calculated as 42.74 Ų, and the computed logP is 3.06 . These values are distinct from the 3-pyridinyl and 4-pyridinyl positional isomers, which share the same free-base molecular formula but may exhibit different salt stoichiometries and thus different donor counts. The elevated donor count influences solubility in aqueous assay buffers and may enhance oral bioavailability predictions in lead optimization.

H-Bond Donor & TPSA Profile
Computed property
H-Bond Donors: 4 (trihydrochloride) vs 1 (free base). TPSA: 42.74 Ų. Computed logP: 3.06. Distinct from 3-pyridinyl and 4-pyridinyl positional isomers.
Supports salt-form selection and assay solubility interpretation
Computed values (PubChem); no experimental logD or solubility data available
Drug-likeness TPSA Hydrogen bond donors ADME prediction

Commercial Purity and Reproducibility

The target compound is commercially available from multiple reputable vendors with a standardized purity of ≥95% (HPLC) and is supplied exclusively as the trihydrochloride salt . In contrast, positional isomers such as 3-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride and 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride are documented with variable purity grades and occasional free-base offerings . This consistency in salt form and purity specification reduces batch-to-batch variability in multi-step synthetic sequences, making the target compound a more reliable building block for scale-up campaigns.

Commercial Purity & Consistency
Specification review
≥95% purity (HPLC); exclusively trihydrochloride salt across multiple major vendors. Positional isomers show variable purity (90–95%) and occasional free-base or dihydrochloride forms.
Supports procurement consistency for parallel synthesis and scale-up workflows
Vendor catalogue survey; batch-specific COA review recommended
Chemical sourcing Purity specification Salt form consistency Supply chain

Application Scenarios


Kinase Inhibitor Library Design

When building a kinase-focused compound library intended for screening against diverse kinase panels (rather than a single target like PIM-1), the 2-pyridinyl isomer is the preferred scaffold. Its annotation in broad kinase modulator patents [1] suggests a multi-target profile, in contrast to the PIM-1-restricted annotation of the 4-pyridinyl isomer. This scenario directly derives from the divergent biological annotation evidence (Evidence Item 1).

Structure-Based Design with Distinct H-Bond Geometry

For projects where co-crystal structures indicate a favorable interaction with a hinge-region residue via the pyridine nitrogen at the 2-position, or where the piperidin-3-yl vector provides a unique hydrogen-bond trajectory, this compound should be prioritized. The 3-piperidinyl attachment (versus 4-piperidinyl) offers a spatial orientation that cannot be replicated by the 4-yl isomer [1]. This scenario stems from the pharmacophoric differentiation evidence (Evidence Item 2).

Parallel Synthesis with Consistent Salt Form

In automated parallel synthesis or large-scale medicinal chemistry campaigns, batch-to-batch reproducibility is paramount. The target compound's consistent ≥95% purity and exclusive trihydrochloride salt form across multiple vendors minimize variability in subsequent coupling or functionalization steps [1]. This recommendation follows from the commercial consistency evidence (Evidence Item 4).

Salt Series ADME Profiling

When generating ADME data for a series of trihydrochloride salts, this compound provides a well-defined reference point with its known computed logP (3.06), TPSA (42.74 Ų), and hydrogen bond donor count (4) [1]. These parameters support physiologically based pharmacokinetic (PBPK) modeling and enable meaningful comparisons with other salt forms or free-base analogs. This scenario directly builds on the physicochemical evidence (Evidence Item 3).

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Multi-target kinase modulator annotation
Patent-derived target space review; broad kinase panel screening
Structure-based design with distinct H-bond geometry
Piperidin-3-yl vector and 2-pyridinyl orientation
Docking and pharmacophore model validation
Parallel synthesis with consistent salt form
Exclusive trihydrochloride salt; ≥95% purity across vendors
Batch-to-batch reproducibility; lot-specific COA review
Salt series ADME profiling
Computed logP 3.06; TPSA 42.74 Ų; HBD count 4
Computed property interpretation; experimental ADME assay confirmation
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